4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions . For instance, the Paal-Knorr Furan Synthesis is a common method for the preparation of furans .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available literature .Mechanism of Action
The mechanism of action of 4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In anti-inflammatory studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In anti-cancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In anti-microbial studies, it has been shown to have broad-spectrum activity against various bacterial and fungal species.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its poor solubility in water and its potential to interfere with certain assays.
Future Directions
There are several future directions for research on 4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide. These include:
1. Investigating its potential use as a diagnostic tool for various diseases.
2. Studying its mechanism of action in more detail.
3. Developing more efficient synthesis methods to improve yield and purity.
4. Investigating its potential use in combination therapy with other drugs.
5. Studying its effects on different cell types and tissues.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-7-amine in the presence of a base. The reaction yields the desired compound as a white crystalline solid with a high yield.
Scientific Research Applications
The potential applications of 4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide in scientific research are vast. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-2-16-7-11-19(12-8-16)29(26,27)23-18-10-9-17-5-3-13-24(20(17)15-18)22(25)21-6-4-14-28-21/h4,6-12,14-15,23H,2-3,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIPHSBGLWOALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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